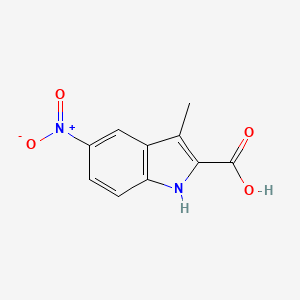

3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-5-7-4-6(12(15)16)2-3-8(7)11-9(5)10(13)14/h2-4,11H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWLROXHVDVDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446830-73-5 | |

| Record name | 3-methyl-5-nitro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding of the process.

Introduction

This compound is a substituted indole derivative. The indole nucleus is a prominent scaffold in numerous biologically active compounds and pharmaceuticals. The presence of a nitro group at the 5-position and a carboxylic acid at the 2-position makes this molecule a valuable intermediate for the synthesis of more complex heterocyclic systems and potential therapeutic agents. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which opens up avenues for a wide range of chemical transformations.

This guide will detail a robust synthetic route employing the Japp-Klingemann reaction followed by a Fischer indole synthesis. Furthermore, a comprehensive characterization workflow utilizing modern spectroscopic techniques will be presented to confirm the identity and purity of the synthesized compound.

Part 1: Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the Japp-Klingemann reaction to form a key hydrazone intermediate, which is then cyclized in the second step via the Fischer indole synthesis to yield the desired indole framework.[1][2][3]

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The process begins with the diazotization of 4-nitroaniline, which then reacts with ethyl 2-methylacetoacetate in a Japp-Klingemann reaction. The resulting hydrazone is subsequently cyclized under acidic conditions to form the ethyl ester of the target molecule, which is finally hydrolyzed to afford this compound.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of the Hydrazone Intermediate via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a reliable method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[1][3] In this step, 4-nitroaniline is converted to its diazonium salt, which then couples with ethyl 2-methylacetoacetate to yield the corresponding hydrazone.

Experimental Protocol:

-

Diazotization of 4-Nitroaniline:

-

In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Japp-Klingemann Coupling:

-

In a separate, larger flask, dissolve ethyl 2-methylacetoacetate in ethanol.

-

To this solution, add a solution of sodium acetate in water to act as a buffer.

-

Cool this mixture to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring.

-

A yellow to orange precipitate of the hydrazone should form.

-

Continue stirring the reaction mixture at low temperature for an additional 1-2 hours.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

-

Dry the product under vacuum.

-

Step 2: Fischer Indole Synthesis and Hydrolysis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system by heating an arylhydrazone with an acid catalyst.[4][5] The hydrazone intermediate from Step 1 is cyclized, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Experimental Protocol:

-

Fischer Indole Cyclization:

-

Suspend the dried hydrazone intermediate in a suitable solvent such as ethanol or acetic acid.

-

Add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are commonly used.[5][6]

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The crude ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate will precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

-

The desired this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

-

Part 2: Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Physical Properties

| Property | Expected Observation |

| Appearance | Yellowish to brownish solid. |

| Melting Point | A sharp melting point is indicative of high purity. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in less polar solvents. |

| Molecular Formula | C₁₀H₈N₂O₄[7][8] |

| Molecular Weight | 220.19 g/mol [7][8] |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts are based on the analysis of similar structures.[9][10]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and exchanges with D₂O.

-

δ ~11.5-12.0 ppm (s, 1H): Indole N-H proton. This peak is also broad and exchanges with D₂O.

-

δ ~8.5 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton at the C4 position.

-

δ ~8.0 ppm (dd, J ≈ 9.0, 2.0 Hz, 1H): Aromatic proton at the C6 position.

-

δ ~7.5 ppm (d, J ≈ 9.0 Hz, 1H): Aromatic proton at the C7 position.

-

δ ~2.5 ppm (s, 3H): Methyl protons (-CH₃) at the C3 position. The exact chemical shift of the methyl group can be influenced by the solvent and other substituents.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~165 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~142 ppm: C5 carbon attached to the nitro group.

-

δ ~138 ppm: C7a carbon.

-

δ ~128 ppm: C3a carbon.

-

δ ~125 ppm: C2 carbon.

-

δ ~118 ppm: C6 carbon.

-

δ ~115 ppm: C4 carbon.

-

δ ~112 ppm: C7 carbon.

-

δ ~108 ppm: C3 carbon.

-

δ ~10 ppm: Methyl carbon (-CH₃).

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3300-3400 | N-H stretch (indole) | Medium, sharp |

| 2500-3300 | O-H stretch (carboxylic acid) | Very broad |

| 1680-1710 | C=O stretch (carboxylic acid, conjugated) | Strong, sharp |

| 1500-1550 and 1300-1350 | N-O asymmetric and symmetric stretches (nitro group) | Strong, sharp |

| ~1600, ~1450 | C=C stretches (aromatic ring) | Medium to weak |

The broad O-H stretch of the carboxylic acid is a characteristic feature.[11][12][13]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 220.05.

-

High-Resolution Mass Spectrometry (HRMS): For C₁₀H₈N₂O₄, the calculated exact mass is 220.0484.[8] Observing a mass very close to this value would confirm the elemental composition.

-

Fragmentation Pattern: Key fragments may include the loss of H₂O (m/z = 202), COOH (m/z = 175), and NO₂ (m/z = 174).

4. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. Nitro-substituted indoles typically exhibit strong absorption in the UV region. For 5-nitroindole derivatives, a strong absorption peak is expected around 320-350 nm.[14][15]

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood, especially when handling volatile solvents and strong acids.

-

Nitro compounds can be energetic; avoid excessive heat and shock.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures for the Japp-Klingemann reaction and Fischer indole synthesis, researchers can reliably obtain this valuable chemical intermediate. The comprehensive characterization workflow ensures the identity and purity of the final product, which is crucial for its application in further research and development.

References

- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Japp-Klingemann_reaction [chemeurope.com]

- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. This compound | C10H8N2O4 | CID 1078087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 3-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. echemi.com [echemi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

Physicochemical properties of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring an indole core, a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of a methyl group, a nitro group, and a carboxylic acid function imparts a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents.

The journey of a candidate molecule from laboratory synthesis to a viable drug product is fundamentally governed by its physicochemical properties. These characteristics—such as acidity (pKa), solubility, and lipophilicity—dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core physicochemical properties of this compound. It combines theoretical principles with detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

Chemical Identity and Structural Attributes

A precise understanding of a molecule's structure is the foundation upon which all other physicochemical characterization is built.

-

IUPAC Name: this compound[1]

-

Canonical SMILES: CC1=C(NC2=C1C=C(C=C2)--INVALID-LINK--[O-])C(=O)O[1][3]

The structure combines an acidic carboxylic acid group, a basic indole nitrogen, a lipophilic methyl group, and a strongly electron-withdrawing nitro group. This combination suggests a complex interplay of properties, including pH-dependent solubility and the potential for hydrogen bonding.

References

A Guide to the Spectroscopic Elucidation of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (Molecular Formula: C₁₀H₈N₂O₄, Molecular Weight: 220.19 g/mol )[1][2][3]. As a complex indole derivative, this compound holds potential in medicinal chemistry and materials science, making its unambiguous structural confirmation paramount. This document synthesizes foundational spectroscopic principles with data from analogous structures to present a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations herein are designed to serve as a robust reference for researchers engaged in the synthesis, identification, and application of substituted nitroindoles.

Introduction: The Imperative for Spectroscopic Validation

The functionalization of the indole scaffold is a cornerstone of modern drug discovery. The introduction of a nitro group, a methyl group, and a carboxylic acid moiety, as in this compound, creates a molecule with distinct electronic and steric properties. The precise placement of these groups is critical to its biological activity and chemical reactivity. Therefore, rigorous structural analysis is not merely a procedural step but a fundamental requirement for advancing research.

This guide employs a multi-technique approach—NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for determining mass and fragmentation—to build a self-validating analytical model. Each technique provides a unique and complementary piece of the structural puzzle, and together, they offer definitive proof of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential. The analysis is conducted with the understanding that the electron-withdrawing nature of the nitro group and carboxylic acid, coupled with the electron-donating effect of the indole nitrogen, will significantly influence chemical shifts.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve exchangeable protons like N-H and COOH.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ carbons.

Diagram: Structural Assignment Workflow

Below is a workflow outlining the logical process for assigning NMR signals to the molecular structure.

Caption: Workflow for NMR spectral assignment.

¹H NMR Spectral Interpretation (Predicted, in DMSO-d₆)

The proton NMR spectrum is expected to show signals for three distinct regions: the exchangeable protons (NH and COOH), the aromatic protons on the benzene ring, and the methyl group protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Comparative Insights |

| N1-H | > 12.0 | broad singlet | 1H | The indole N-H proton is typically downfield and broadened due to quadrupole effects and exchange. In indole-2-carboxylic acids, this signal is often observed around 11.8-12.0 ppm.[4] |

| COOH | > 13.0 | broad singlet | 1H | The carboxylic acid proton is highly deshielded and will exchange with D₂O. Its chemical shift is concentration-dependent but typically appears far downfield (>12 ppm).[5][6] |

| H4 | ~8.7 | d (J ≈ 2.2 Hz) | 1H | H4 is ortho to the powerfully electron-withdrawing nitro group, causing a significant downfield shift. It will appear as a doublet due to coupling with H6. Data for 3-methyl-5-nitro-1H-indole shows the analogous proton (H4) at 8.57 ppm.[7] |

| H6 | ~8.2 | dd (J ≈ 9.0, 2.2 Hz) | 1H | H6 is coupled to both H7 (ortho coupling) and H4 (meta coupling). The nitro group at C5 shifts it downfield. The analogous proton in 3-methyl-5-nitro-1H-indole appears at 8.11 ppm.[7] |

| H7 | ~7.8 | d (J ≈ 9.0 Hz) | 1H | H7 is ortho to the fused pyrrole ring and shows a standard ortho coupling to H6. Its chemical shift is influenced by the adjacent ring system. |

| C3-CH₃ | ~2.4 | singlet | 3H | The methyl group at C3 is attached to an sp² carbon and is expected to appear as a sharp singlet. Data for 3-methyl-2-phenyl indole shows this methyl signal at 2.42 ppm.[8] |

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectral Interpretation (Predicted, in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, including five quaternary carbons.

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Rationale & Comparative Insights |

| C2 (COOH) | ~165 | No signal | The carboxylic acid carbon is typically found in the 165-185 ppm range.[5][6] Conjugation with the indole ring may shift it slightly upfield. |

| C5 (C-NO₂) | ~142 | No signal | The carbon directly attached to the nitro group is significantly deshielded. The value for 3-methyl-5-nitro-1H-indole is 141.5 ppm.[7] |

| C7a | ~139 | No signal | This is the bridgehead carbon adjacent to the nitro-substituted ring. |

| C3a | ~128 | No signal | This is the second bridgehead carbon. |

| C6 | ~118 | CH (positive) | Aromatic CH carbon. |

| C4 | ~117 | CH (positive) | Aromatic CH carbon. |

| C7 | ~112 | CH (positive) | The C7 carbon of the indole ring is typically found around 111-115 ppm.[9] |

| C3 (C-CH₃) | ~114 | No signal | The C3 carbon is substituted and its chemical shift is influenced by the methyl group. |

| C2 | ~130 | No signal | The C2 carbon bearing the carboxylic acid is a quaternary carbon within the pyrrole ring. |

| C3-CH₃ | ~10-12 | CH₃ (positive) | The aliphatic methyl carbon signal is expected in the upfield region. The value for 3-methyl-5-nitro-1H-indole is 9.58 ppm.[7] |

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the most diagnostic signals will arise from the carboxylic acid and nitro groups.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet. A small amount of the solid sample is finely ground with dry KBr powder and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid, which requires minimal sample preparation.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum should be collected first and automatically subtracted from the sample spectrum.

IR Spectral Interpretation (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 2500 | O-H stretch | Broad | Carboxylic Acid (H-bonded) |

| ~3400 | N-H stretch | Medium | Indole N-H |

| ~1710 | C=O stretch | Strong | Carboxylic Acid (dimer) |

| 1550 - 1475 | N-O asymmetric stretch | Strong | Nitro Group (NO₂) |

| 1360 - 1290 | N-O symmetric stretch | Strong | Nitro Group (NO₂) |

| ~1600 & ~1450 | C=C stretch | Medium | Aromatic Ring |

| 1320 - 1000 | C-O stretch | Strong | Carboxylic Acid |

Table 3: Key Predicted IR Absorption Frequencies.

The IR spectrum provides a clear and rapid confirmation of the major functional groups. The extremely broad O-H stretch from 3300-2500 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid.[6][10] The sharp, strong C=O stretch around 1710 cm⁻¹ further confirms this group.[6][10] Crucially, two strong bands corresponding to the asymmetric (~1550 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the N-O bonds are definitive evidence for the nitro group. The indole N-H stretch typically appears as a sharper band around 3400 cm⁻¹.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on the molecule's fragmentation pattern under ionization.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion into the ion source.

-

Ionization: Electrospray Ionization (ESI) in negative mode (ESI-) is ideal for this acidic compound, as it will readily deprotonate to form the [M-H]⁻ ion. Electron Impact (EI) can also be used, which typically induces more extensive fragmentation.

-

Mass Analysis: High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition from the exact mass of the molecular ion.

Mass Spectral Interpretation (Predicted)

-

Molecular Ion: Using ESI(-), the base peak is expected to be the [M-H]⁻ ion at m/z 219.04. HRMS should confirm the formula C₁₀H₇N₂O₄⁻. Under EI or ESI(+), the molecular ion [M]⁺˙ at m/z 220 or the [M+H]⁺ ion at m/z 221 would be observed.

-

Key Fragmentation Pathways: The fragmentation will be driven by the loss of stable neutral molecules and radicals from the molecular ion.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of •OH (m/z 203): A common fragmentation for carboxylic acids.

-

Loss of H₂O (m/z 202): An potential fragmentation, though less common than loss of OH or COOH.

-

Loss of •COOH (m/z 175): Decarboxylation is a highly favorable fragmentation pathway, leading to a stable 3-methyl-5-nitro-indole radical cation.

-

Loss of •NO₂ (m/z 174): Loss of the nitro group is also a characteristic fragmentation for nitroaromatic compounds.

Conclusion: A Unified Spectroscopic Profile

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. While publicly available experimental spectra for this specific molecule are scarce, a comprehensive and reliable spectroscopic profile can be predicted based on established chemical principles and data from closely related analogs.

-

¹H and ¹³C NMR will definitively establish the substitution pattern and carbon-hydrogen framework.

-

IR spectroscopy will provide unambiguous confirmation of the carboxylic acid and nitro functional groups.

-

Mass spectrometry will confirm the molecular weight and elemental composition, with fragmentation patterns supporting the proposed structure.

This integrated analytical approach provides a robust, self-validating system for the characterization of this and other complex heterocyclic compounds, ensuring the scientific integrity required for advanced research and development.

References

- 1. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. This compound | C10H8N2O4 | CID 1078087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C10H8N2O4) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Screening of 3-Methyl-5-nitro-1H-indole-2-carboxylic Acid Derivatives

Introduction: The Enduring Promise of the Indole Scaffold in Drug Discovery

The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic molecules with profound biological significance.[1] This privileged scaffold is present in numerous approved drugs, demonstrating its versatility in interacting with a wide range of biological targets.[2] The inherent chemical properties of the indole ring system, including its aromaticity, hydrogen bonding capabilities, and potential for diverse functionalization, make it an ideal template for the design of novel therapeutic agents.[2][3] Among the myriad of indole-containing compounds, those bearing a nitro group have garnered significant attention for their potential as anticancer and antimicrobial agents.[4] This guide focuses on a specific, promising subclass: derivatives of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid. We will provide a comprehensive, in-depth technical overview of the synthesis and a rational, multi-tiered screening cascade designed to elucidate the biological activities of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of molecules.

PART 1: Synthesis and Derivatization

A robust and reproducible synthetic route is the foundation of any screening campaign. The synthesis of the core scaffold, this compound, can be efficiently achieved via the Reissert indole synthesis. This classical method is well-suited for the preparation of indole-2-carboxylic acids from ortho-nitrotoluene precursors.[5][6]

Synthesis of this compound (Core Scaffold)

The Reissert synthesis involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[5][7]

Reaction Scheme:

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Historical literature review on the discovery of indole-2-carboxylic acids

An In-Depth Technical Guide to the Historical Literature on the Discovery of Indole-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2-carboxylic acid and its derivatives represent a cornerstone in the edifice of heterocyclic chemistry, with profound implications for medicinal chemistry and drug development.[1][2] This guide provides a comprehensive historical review of the discovery and synthesis of this pivotal molecular scaffold. We will traverse the seminal synthetic routes, from the classical Fischer and Reissert syntheses to modern adaptations, elucidating the chemical logic and experimental nuances that have driven the evolution of this field. This document is intended to serve as an in-depth technical resource, offering not only a historical narrative but also actionable experimental protocols and mechanistic insights to inform contemporary research and development.

The Dawn of Indole Chemistry: A Prelude to Carboxylic Acid Derivatives

The story of indole chemistry is intrinsically linked to the study of the dye indigo.[3][4] In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[3][4] This foundational work laid the groundwork for the exploration of the indole nucleus. Subsequently, the late 19th century witnessed a burgeoning interest in synthesizing substituted indoles, driven by the desire to understand the structure of natural products and to create novel dyestuffs.[3] It was within this fervent period of chemical exploration that the first methods for the synthesis of indole-2-carboxylic acids were developed.

The Fischer Indole Synthesis: An Enduring Classic for 2,3-Substituted Indoles

In 1883, Emil Fischer developed what is now one of the oldest and most reliable methods for synthesizing substituted indoles.[3][5][6] While the direct synthesis of indole itself can be problematic using this method, it is exceptionally well-suited for generating indoles with substitutions at the 2- and/or 3-positions.[3] The synthesis of indole-2-carboxylic acid via the Fischer method involves the reaction of phenylhydrazine with pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid.[3]

Mechanistic Causality of the Fischer Indole Synthesis

The Fischer indole synthesis is a testament to the elegance of acid-catalyzed rearrangements. The reaction proceeds through a series of well-defined steps, each with a clear chemical rationale.[6][7]

-

Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a carbonyl compound (in this case, pyruvic acid) to form a hydrazone. This is a standard reaction between a primary amine derivative and a ketone or aldehyde.

-

Tautomerization and[3][3]-Sigmatropic Rearrangement: The hydrazone then tautomerizes to its enamine form. This is a crucial step as it sets the stage for the key bond-forming event: a[3][3]-sigmatropic rearrangement, analogous to the Cope rearrangement.[7] This rearrangement forms a new carbon-carbon bond and breaks the N-N bond of the hydrazine.

-

Aromatization and Cyclization: The resulting diimine intermediate readily aromatizes to regain the stability of the benzene ring. This is followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, leading to a cyclic aminal.

-

Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia to form the final, energetically favorable aromatic indole ring.[6]

Experimental Protocol: Fischer Synthesis of Indole-2-Carboxylic Acid

The following is a generalized protocol based on the classical Fischer indole synthesis for indole-2-carboxylic acid.

Materials:

-

Phenylhydrazine

-

Pyruvic acid

-

Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride)[6]

-

Suitable solvent (e.g., ethanol, acetic acid)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine in the chosen solvent. Cool the solution in an ice bath. Slowly add an equimolar amount of pyruvic acid to the cooled solution with stirring. The phenylhydrazone of pyruvic acid will precipitate.

-

Isolation of Hydrazone (Optional but Recommended): Filter the precipitated phenylhydrazone, wash with a small amount of cold solvent, and dry. This purification step often leads to a cleaner final product.

-

Cyclization: Add the dried phenylhydrazone to a flask containing the acid catalyst. The choice of catalyst and reaction temperature is crucial and often requires optimization. For example, heating in polyphosphoric acid at 100-140°C is a common condition.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the reaction mixture and pour it into a beaker of ice water. The crude indole-2-carboxylic acid will precipitate. Filter the solid, wash thoroughly with water to remove the acid catalyst, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Diagram of the Fischer Indole Synthesis

Caption: The Fischer indole synthesis pathway.

The Reissert Indole Synthesis: A Complementary Approach

Mechanistic Rationale of the Reissert Indole Synthesis

The Reissert synthesis is a two-stage process, each with a distinct chemical transformation.

-

Condensation: The synthesis begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate.[8] The base (typically sodium ethoxide or the stronger potassium ethoxide) deprotonates the methyl group of the o-nitrotoluene, which is acidic due to the electron-withdrawing nitro group. The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization. A reducing agent, such as zinc in acetic acid or ferrous sulfate and ammonia, reduces the nitro group to an amino group.[8][9][10] The newly formed amino group then undergoes a rapid intramolecular condensation with the adjacent ketone, leading to the formation of the indole-2-carboxylic acid.[9][10]

Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid

The following is a generalized protocol for the Reissert indole synthesis.

Materials:

-

o-Nitrotoluene

-

Diethyl oxalate

-

Base (e.g., sodium ethoxide or potassium ethoxide)

-

Absolute ethanol

-

Reducing agent (e.g., zinc dust, ferrous sulfate heptahydrate)

-

Acetic acid or aqueous ammonia

Procedure:

-

Condensation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of the base in absolute ethanol. To this, slowly add a mixture of o-nitrotoluene and diethyl oxalate. The reaction is typically heated to reflux for several hours.

-

Isolation of Pyruvate: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with dilute acid to precipitate the ethyl o-nitrophenylpyruvate, which is then filtered, washed, and dried.

-

Reductive Cyclization: In a separate flask, suspend the ethyl o-nitrophenylpyruvate in a suitable solvent (e.g., acetic acid or ethanol/water). Add the reducing agent portion-wise while monitoring the temperature. The reaction is often exothermic.

-

Work-up and Isolation: Once the reduction is complete, the reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated, and the crude indole-2-carboxylic acid is precipitated by adjusting the pH. The product is then collected by filtration and recrystallized.

Diagram of the Reissert Indole Synthesis

Caption: The Reissert indole synthesis pathway.

Comparative Analysis of Classical Syntheses

| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis |

| Discovery Year | 1883[5] | 1897[8] |

| Key Precursors | Phenylhydrazine, Pyruvic Acid | o-Nitrotoluene, Diethyl Oxalate |

| Key Transformation | [3][3]-Sigmatropic Rearrangement[7] | Reductive Cyclization[8] |

| Catalyst/Reagent | Acid (Brønsted or Lewis)[5] | Base, then Reducing Agent[8] |

| Advantages | High reliability, wide substrate scope | Good for specific substitution patterns |

| Limitations | May be problematic for indole itself[3] | Requires strongly electron-withdrawing group |

The Enduring Legacy and Modern Relevance of Indole-2-Carboxylic Acids

The discovery of these classical synthetic routes opened the door to a vast and diverse world of indole chemistry. Indole-2-carboxylic acid is not merely a synthetic curiosity but a valuable building block in the development of a wide array of bioactive molecules.[2] Its derivatives have found applications as anti-inflammatory, antimicrobial, and anticancer agents.[1][2]

Modern synthetic chemistry continues to build upon the foundations laid by Fischer and Reissert. Newer methods, such as those developed by Leimgruber and Batcho, offer more efficient and higher-yielding pathways to substituted indoles.[3] Furthermore, advancements in catalytic systems, including palladium-catalyzed cross-coupling reactions, have expanded the toolkit for constructing the indole nucleus.[6][11]

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[1] Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, making it a perennial favorite in drug discovery campaigns.[2] For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase and as dual inhibitors of IDO1/TDO for cancer immunotherapy.[12][13]

Conclusion

The historical journey of the discovery of indole-2-carboxylic acids is a compelling narrative of scientific inquiry and ingenuity. The pioneering work of Fischer and Reissert provided the chemical community with robust and versatile tools for the synthesis of this important heterocyclic scaffold. Their mechanistic insights and experimental protocols have not only stood the test of time but also continue to inspire the development of new and improved synthetic methodologies. For researchers in the pharmaceutical and chemical sciences, a deep understanding of this history is not just an academic exercise but a source of practical knowledge and creative inspiration for the design and synthesis of the next generation of indole-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Fischer Indole Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

A Technical Guide to the Therapeutic Targeting Potential of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its structural versatility allows for the fine-tuning of biological activity, leading to potent agents across a wide spectrum of diseases.[1] This guide focuses on a specific, functionalized derivative, 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (C₁₀H₈N₂O₄, MW: 220.18 g/mol ).[3][4] While direct studies on this exact molecule are nascent, a comprehensive analysis of its core components—the indole-2-carboxylic acid backbone and the 5-nitro substituent—provides a robust, evidence-based framework for predicting its most promising therapeutic targets. This document synthesizes data from analogous compounds to illuminate high-potential research avenues in oncology, virology, and immunology for drug development professionals.

Deconstruction of the Pharmacophore: Rationale for Target Selection

The therapeutic potential of this compound can be logically inferred by examining its constituent chemical motifs. Each functional group contributes to the molecule's physicochemical properties and potential interactions with biological macromolecules.

-

Indole-2-carboxylic Acid Core: This scaffold is a well-established pharmacophore. The carboxylic acid at the 2-position is frequently critical for biological activity, often acting as a key hydrogen bond donor/acceptor or as a bidentate ligand for coordinating metal ions within enzyme active sites.[5][6] This feature is central to the inhibition of several metalloenzymes.

-

5-Nitro Group: The electron-withdrawing nitro group at the 5-position significantly alters the electronic profile of the indole ring. This modification can enhance binding affinity and introduce novel mechanisms of action. In related compounds, the nitro group has been shown to be crucial for activities such as binding to unique DNA secondary structures and improving antibacterial potency.[1][7][8]

-

3-Methyl Group: Substitution at the 3-position of the indole ring can modulate steric interactions within a binding pocket, potentially enhancing selectivity and potency while also influencing metabolic stability.

Based on extensive research into these structural analogues, this guide will explore four primary classes of potential therapeutic targets: Immuno-Oncology Enzymes (IDO1/TDO) , Viral Integrases (HIV-1 Integrase) , Oncogenic DNA/Protein Targets (c-Myc G-Quadruplex & 14-3-3η) , and Inflammatory Receptors (CysLT1) .

Target Class I: Indoleamine 2,3-dioxygenase 1 (IDO1) & Tryptophan 2,3-dioxygenase (TDO)

Scientific Rationale

IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway. In the context of oncology, tumor cells often overexpress these enzymes to deplete local tryptophan levels and produce immunosuppressive kynurenine metabolites. This creates a tolerogenic tumor microenvironment that allows cancer cells to evade immune surveillance. Therefore, inhibiting IDO1 and TDO has emerged as a major strategy in cancer immunotherapy.[9] The indole-2-carboxylic acid scaffold has been successfully utilized to develop potent dual inhibitors of both IDO1 and TDO.[9]

Proposed Mechanism of Action

Inhibitors based on the indole-2-carboxylic acid scaffold are proposed to act as competitive inhibitors, binding to the active site of IDO1 and TDO. The indole nitrogen and the carboxylic acid moiety likely coordinate with the heme iron and interact with key amino acid residues in the catalytic pocket, preventing the binding of the natural substrate, L-tryptophan. By blocking this metabolic pathway, an inhibitor would restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby reactivating effector T-cells to mount an anti-tumor immune response.

Caption: Kynurenine pathway inhibition via IDO1/TDO.

Quantitative Data from Analogue Studies

The following table summarizes the inhibitory activity of representative indole-2-carboxylic acid derivatives against IDO1 and TDO, demonstrating the scaffold's potential.[9]

| Compound | Target | IC₅₀ (μM) |

| 9o-1 | IDO1 | 1.17 |

| TDO | 1.55 | |

| 9p-O | IDO1 | 0.0XX (double-digit nM) |

| TDO | 0.0XX (double-digit nM) | |

| Data extracted from a study on 6-acetamido-indole-2-carboxylic acid derivatives.[9] |

Experimental Protocol: Cell-Based IDO1 Activity Assay

This protocol describes a method to assess the inhibitory potential of a test compound on IDO1 activity in a cellular context.

-

Cell Culture: Culture HeLa cells or other IDO1-expressing cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Assay Setup: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Replace the culture medium with medium containing the test compound and 50 ng/mL of human interferon-gamma (hIFN-γ) to induce IDO1 expression. Include a positive control (e.g., Epacadostat) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Kynurenine Measurement:

-

Transfer 100 µL of the cell culture supernatant to a new plate.

-

Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the protein-free supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

-

Incubate at room temperature for 20 minutes until a yellow color develops.

-

-

Data Analysis: Measure the absorbance at 490 nm using a microplate reader. Calculate the concentration of kynurenine based on a standard curve. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Target Class II: HIV-1 Integrase

Scientific Rationale

HIV-1 integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[5][6] Integrase Strand Transfer Inhibitors (INSTIs) are a highly effective class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been identified as a novel and potent pharmacophore for the development of INSTIs.[5][6]

Proposed Mechanism of Action

The catalytic core of HIV-1 integrase contains two crucial Mg²⁺ ions. The proposed mechanism for indole-2-carboxylic acid derivatives involves the chelation of these two metal ions by the indole nitrogen and the C2-carboxylate group.[6] This interaction occupies the active site and prevents the binding and processing of the viral DNA, thus inhibiting the strand transfer reaction and halting viral replication. The 5-nitro group could further enhance binding through interactions with nearby residues or the viral DNA itself.[5]

Caption: Chelation of Mg²⁺ ions in HIV-1 integrase active site.

Quantitative Data from Analogue Studies

Studies on optimized indole-2-carboxylic acid derivatives have demonstrated potent inhibition of HIV-1 integrase.[5][6]

| Compound | Target | IC₅₀ (μM) |

| 17a | HIV-1 Integrase | 3.11 |

| 20a | HIV-1 Integrase | 0.13 |

| Data extracted from studies on various indole-2-carboxylic acid derivatives as INSTIs.[5][6] |

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol outlines a biochemical assay to measure the direct inhibitory effect of a compound on the strand transfer activity of purified HIV-1 integrase.

-

Reagents and Setup:

-

Recombinant HIV-1 Integrase enzyme.

-

Donor DNA (oligonucleotide mimicking the viral DNA end, often labeled with biotin).

-

Target DNA (oligonucleotide mimicking host DNA, often labeled with a fluorophore like FAM).

-

Assay Buffer: MOPS, NaCl, MgCl₂, DTT.

-

-

Reaction Mixture:

-

In a 384-well plate, add the test compound (this compound) at various concentrations.

-

Add the recombinant HIV-1 integrase enzyme and the biotin-labeled donor DNA.

-

Incubate for 30 minutes at 37°C to allow for the formation of the enzyme-DNA complex (3'-processing).

-

-

Strand Transfer Initiation: Add the FAM-labeled target DNA to initiate the strand transfer reaction.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Assay Termination and Detection:

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate. Incubate to allow the biotinylated DNA to bind.

-

Wash the plate to remove unbound components.

-

Read the fluorescence intensity (excitation/emission suitable for FAM). A successful strand transfer event incorporates the FAM-labeled target DNA into the complex, resulting in a high fluorescence signal.

-

-

Data Analysis: The inhibitory activity is measured as a decrease in the fluorescence signal. Calculate the IC₅₀ value from the dose-response curve.

Target Class III: Oncogenic DNA Structures & Proteins

Scientific Rationale

Beyond enzymatic targets, the unique electronic properties conferred by the 5-nitroindole moiety suggest potential interactions with non-canonical biological structures, such as G-quadruplexes in oncogene promoters, and with key signaling proteins like 14-3-3η.

-

c-Myc G-Quadruplex (G4): The promoter region of the c-Myc oncogene is rich in guanine and can fold into a four-stranded DNA secondary structure known as a G-quadruplex. Stabilization of this G4 structure by a small molecule can act as a steric block to the transcriptional machinery, thereby downregulating c-Myc expression.[8] The planar, electron-deficient 5-nitroindole scaffold is well-suited for π-π stacking interactions with the G-quartets, making it a promising candidate for a G4 stabilizer.[8][10]

-

14-3-3η Protein: The 14-3-3 family of proteins are crucial adaptors in cell signaling, often overexpressed in cancers like hepatocellular carcinoma. They regulate processes like cell cycle progression and apoptosis. Targeting the 14-3-3η protein with small molecule inhibitors has been shown to induce G1-S phase cell cycle arrest and promote apoptosis in liver cancer cells.[11] Indole-2-carboxylic acid derivatives have been successfully designed to target this protein.[11][12]

Proposed Mechanism of Action

-

For c-Myc G4: The compound would bind to the terminal G-quartets of the G-quadruplex structure, primarily through π-π stacking. This binding event increases the thermal stability of the G4 fold, preventing its unwinding and thereby repressing the transcription of the c-Myc gene. This leads to cell cycle arrest and apoptosis in cancer cells.[8]

-

For 14-3-3η: The inhibitor would bind to the protein's substrate-binding groove, disrupting its interaction with client proteins (e.g., p53, Raf). This disruption would interfere with pro-survival signaling pathways and reactivate apoptotic mechanisms.

Caption: Transcriptional repression via c-Myc G4 stabilization.

Quantitative Data from Analogue Studies

Derivatives of the core scaffolds have shown potent anti-proliferative effects in various cancer cell lines.

| Compound | Target/Cell Line | IC₅₀ (μM) |

| 46 (Indole-2-COOH deriv.) | Bel-7402/5-Fu (Liver Cancer) | 4.55 |

| C11 (Indole-2-COOH deriv.) | Bel-7402 (Liver Cancer) | Not specified, but potent |

| 5-Nitroindole deriv. | HeLa (Cervical Cancer) | Varies (low μM) |

| Data extracted from studies on 14-3-3η inhibitors and c-Myc G4 binders.[8][11][12] |

Experimental Protocol: FRET Melting Assay for G-Quadruplex Stabilization

This biophysical assay measures a compound's ability to stabilize a G-quadruplex structure by monitoring its melting temperature (Tₘ).

-

Oligonucleotide Design: Synthesize a DNA oligonucleotide corresponding to the c-Myc promoter G4-forming sequence, labeled with a FRET pair (e.g., FAM as the donor at the 5'-end and TAMRA as the quencher at the 3'-end). In the folded G4 state, the donor and quencher are in close proximity, resulting in low fluorescence.

-

Assay Buffer: Prepare a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to promote G4 formation.

-

Assay Setup: In a 96-well qPCR plate, add the FRET-labeled oligonucleotide (e.g., 200 nM final concentration), the test compound at various concentrations, and the assay buffer. Include a no-compound control.

-

Annealing: Heat the plate to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper G4 folding.

-

Melting Curve Analysis:

-

Use a real-time PCR machine to monitor the FAM fluorescence as the temperature is increased incrementally from 25°C to 95°C.

-

As the G4 structure melts (unfolds), the donor and quencher separate, leading to an increase in FAM fluorescence.

-

-

Data Analysis: Plot the first derivative of the fluorescence intensity versus temperature. The peak of this curve corresponds to the melting temperature (Tₘ). A stabilizing compound will cause a significant positive shift in the Tₘ (ΔTₘ) compared to the control.

Target Class IV: Cysteinyl Leukotriene Receptor 1 (CysLT1)

Scientific Rationale

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators of inflammation involved in the pathophysiology of asthma and allergic rhinitis.[13] They exert their effects by binding to G protein-coupled receptors, primarily the CysLT1 receptor. Marketed drugs like montelukast are CysLT1 antagonists. A novel class of highly potent and selective CysLT1 antagonists based on the 3-substituted indole-2-carboxylic acid scaffold has been discovered, highlighting the potential of this chemical space.[13]

Proposed Mechanism of Action

As a CysLT1 antagonist, the compound would bind to the receptor, likely within the transmembrane domain, competing with the endogenous ligand LTD4. This competitive binding would block the downstream Gαq-mediated signaling cascade, preventing the mobilization of intracellular calcium and subsequent pro-inflammatory responses such as bronchoconstriction and leukocyte chemotaxis.[13] The indole-2-carboxylic acid moiety is considered an essential pharmacophore for this activity.[13]

Caption: CysLT1 receptor antagonist mechanism.

Quantitative Data from Analogue Studies

A lead compound from this class showed exceptional potency and selectivity for CysLT1 over the related CysLT2 receptor.[13]

| Compound | Target | IC₅₀ (μM) |

| 17k | CysLT1 | 0.0059 |

| CysLT2 | 15 | |

| Data extracted from a study on 3-substituted 1H-indole-2-carboxylic acid derivatives.[13] |

Experimental Protocol: Calcium Mobilization Assay

This functional assay measures a compound's ability to block agonist-induced calcium release in cells expressing the target receptor.

-

Cell Culture: Use a cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium Dye Loading:

-

Plate the cells in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a probenecid-containing buffer for 1 hour at 37°C. Probenecid prevents the active transport of the dye out of the cells.

-

Wash the cells gently with assay buffer to remove excess dye.

-

-

Compound Incubation: Add the test compound (antagonist) at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

-

Signal Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Measure the baseline fluorescence.

-

Add a pre-determined concentration of the agonist (LTD4, typically at its EC₈₀ value) to all wells.

-

Immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

-

-

Data Analysis: The agonist-induced increase in intracellular calcium results in a sharp rise in fluorescence. An effective antagonist will suppress this signal. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

The chemical architecture of this compound provides a strong, rationale-driven basis for its exploration as a therapeutic agent. By leveraging extensive data from structurally related indole-2-carboxylic acid and 5-nitroindole analogues, we have identified four high-priority target classes: IDO1/TDO , HIV-1 integrase , c-Myc G-quadruplex/14-3-3η , and the CysLT1 receptor .

The provided experimental protocols offer a clear roadmap for the initial stages of target validation and hit characterization. The next logical steps in a drug discovery program would involve:

-

Synthesis and Confirmation: Synthesis of the title compound and confirmation of its structure and purity.

-

Broad-Spectrum Screening: Initial screening against the proposed targets using the biochemical and cellular assays detailed in this guide.

-

Hit-to-Lead Optimization: Should activity be confirmed, a medicinal chemistry campaign would be initiated to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

In Vivo Validation: Promising lead compounds would advance to validation in relevant animal models of cancer, HIV, or inflammatory disease.

This in-depth analysis serves as a foundational guide for researchers and drug development professionals, providing a scientifically-grounded starting point for unlocking the full therapeutic potential of this promising molecule.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 3. This compound | C10H8N2O4 | CID 1078087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid, a novel compound with significant therapeutic potential. Recognizing the indole scaffold as a privileged structure in medicinal chemistry, this document outlines a systematic and scientifically rigorous approach to elucidating its molecular interactions.[1][2] We will navigate the essential stages of computational drug discovery, from initial target identification to the nuanced details of molecular dynamics and pharmacokinetic profiling. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. Our objective is to empower research teams to leverage computational methodologies to accelerate the drug discovery pipeline, mitigate late-stage failures, and ultimately, translate promising molecules into viable therapeutic agents.

Introduction: The Promise of Indole Derivatives and the Power of In Silico Modeling

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Its inherent ability to interact with a diverse range of biological targets has led to the development of numerous therapeutic agents. The subject of this guide, this compound, represents a promising, yet underexplored, iteration of this versatile scaffold. The introduction of a nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its binding affinity and specificity for target proteins.[3][4]

Before embarking on costly and time-consuming in vitro and in vivo studies, in silico modeling offers a powerful and cost-effective avenue to explore the therapeutic potential of this compound.[5][6] By simulating molecular interactions within a virtual environment, we can predict binding affinities, elucidate mechanisms of action, and assess pharmacokinetic properties, thereby generating crucial data to guide further research and development. This guide will provide a detailed roadmap for conducting a thorough in silico evaluation of this compound.

Target Identification: Unveiling the Molecular Partners

The first critical step in our in silico journey is to identify potential biological targets for this compound. While this specific molecule may not have extensively documented targets, the broader class of nitroindole derivatives has shown activity against several key proteins implicated in disease. For instance, substituted 5-nitroindole scaffolds have been shown to target the c-Myc promoter G-quadruplex, a key regulator of cell proliferation in cancer.[3][4] Additionally, other indole carboxylic acid derivatives have demonstrated inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2, which are also crucial targets in oncology.[1][2]

For the purpose of this guide, we will proceed with a hypothetical, yet plausible, target: Epidermal Growth Factor Receptor (EGFR) kinase domain . This choice is informed by the known activity of similar indole derivatives and the critical role of EGFR in various cancers.

In Silico Target Fishing Workflow

To corroborate our target selection and explore other possibilities, a target fishing or inverse virtual screening approach can be employed. This involves using the structure of our small molecule to screen against a database of known protein structures.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This allows us to visualize the binding mode of this compound within the active site of our chosen target, EGFR, and to estimate the strength of the interaction, typically expressed as a binding energy or docking score.

Rationale for Methodological Choices

For this guide, we will utilize AutoDock Vina , a widely used and validated open-source docking program known for its accuracy and efficiency.[7][8][9][10] The choice of a rigid receptor and a flexible ligand is a standard and computationally efficient approach for initial docking studies.

Step-by-Step Molecular Docking Protocol with AutoDock Vina

-

Preparation of the Receptor (EGFR):

-

Obtain the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this example, we will use PDB ID: 3POZ.

-

Using molecular visualization software such as PyMOL or Chimera, remove all water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens to the protein structure.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[9]

-

-

Preparation of the Ligand (this compound):

-

The 2D structure of the ligand can be obtained from PubChem (CID 1078087).[11][12]

-

Use a chemical drawing tool like ChemDraw or a web-based server to generate the 3D coordinates of the ligand.

-

Perform energy minimization of the 3D structure using a force field such as MMFF94.

-

Save the ligand structure in a suitable format like MOL or SDF.

-

Convert the ligand file to the PDBQT format using AutoDock Tools, which will also assign Gasteiger charges and define the rotatable bonds.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the EGFR kinase domain. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.

-

-

Running the Docking Simulation:

-

Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Execute the docking simulation using the AutoDock Vina command-line interface.

-

-

Analysis of Results:

-

The output file will contain multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

-

Visualize the docked poses within the EGFR active site using PyMOL or Chimera to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Interaction

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the behavior of the complex over time.[13] This provides valuable insights into the stability of the binding pose, the flexibility of the protein and ligand, and the energetic contributions of different interactions.

Rationale for Methodological Choices

We will use GROMACS , a versatile and high-performance MD simulation package.[13][14][15][16][17] The simulation will be performed in an explicit solvent environment to mimic physiological conditions more accurately.

Step-by-Step Molecular Dynamics Simulation Protocol with GROMACS

-

System Preparation:

-

Start with the best-docked pose of the this compound-EGFR complex obtained from the molecular docking step.

-

Generate the topology files for the protein using the GROMACS pdb2gmx tool and for the ligand using a server like SwissParam or CGenFF.

-

Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Conduct a two-step equilibration process:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein backbone restrained.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Adjust the pressure of the system to the desired level (e.g., 1 bar) while maintaining the temperature.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) without any restraints.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds over time.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

-

-

ADMET Prediction: Assessing Drug-Likeness and Pharmacokinetic Properties

A promising drug candidate must not only exhibit high potency but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction allows for an early assessment of these crucial parameters, helping to identify potential liabilities before significant resources are invested.[18][19][20][21]

Rationale for Methodological Choices

We will utilize the SwissADME web server, a user-friendly and comprehensive tool for predicting a wide range of physicochemical and pharmacokinetic properties.[18][19][20][22] Its integrated platform allows for a holistic assessment of the drug-likeness of our compound.

Step-by-Step ADMET Prediction Protocol using SwissADME

-

Input:

-

Navigate to the SwissADME web server.

-

Input the structure of this compound, either by drawing it using the provided molecular editor or by pasting its SMILES string (CC1=C(C(=O)O)NC2=C1C=C(C=C2)--INVALID-LINK--[O-]).

-

-

Execution:

-

Run the prediction. The server will calculate a variety of parameters.

-

-

Analysis of Key Parameters:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Water Solubility, etc.

-

Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, CYP450 enzyme inhibition.

-

Drug-likeness: Assesses the similarity of the compound to known drugs.

-

Medicinal Chemistry Friendliness: Flags any potentially problematic structural alerts.

-

Example Quantitative Data: QSAR of Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies correlate the structural features of a series of compounds with their biological activity.[23][24][25][26] Below is a hypothetical table illustrating the kind of data that can be generated from such studies, which can be used to guide the design of more potent analogs of this compound.

| Compound ID | R1-group | R2-group | LogP | Molecular Weight | IC50 (µM) |

| MNIC-1 | -CH3 | -NO2 | 2.8 | 220.18 | 5.2 |

| MNIC-2 | -H | -NO2 | 2.5 | 206.15 | 8.1 |

| MNIC-3 | -CH3 | -NH2 | 2.1 | 190.20 | 12.5 |

| MNIC-4 | -CH3 | -Cl | 3.2 | 209.63 | 3.7 |

Table 1: Hypothetical QSAR data for a series of indole-2-carboxylic acid derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive in silico workflow for the initial evaluation of this compound. By following these protocols, researchers can generate valuable data on the potential biological targets, binding interactions, and pharmacokinetic properties of this promising compound. The insights gained from these computational studies will be instrumental in making informed decisions about the future development of this molecule, including its prioritization for chemical synthesis and subsequent in vitro and in vivo testing. The iterative application of these in silico techniques will undoubtedly accelerate the journey of this and other novel chemical entities from the computer screen to the clinic.

References

- 1. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 11. This compound | C10H8N2O4 | CID 1078087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C10H8N2O4) [pubchemlite.lcsb.uni.lu]

- 13. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 14. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 15. compchems.com [compchems.com]

- 16. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 17. GROMACS Tutorials [mdtutorials.com]

- 18. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 19. youtube.com [youtube.com]

- 20. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 21. cara Baca SWISSADME-TargetPred.pdf [slideshare.net]

- 22. m.youtube.com [m.youtube.com]

- 23. ijeab.com [ijeab.com]

- 24. Synthesis and quantitative structure-activity relationship (QSAR) study of novel N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives as nematicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Quantitative structure-activity relationships(QSAR) of 2-phenylindole derivatives [yndxxb.ynu.edu.cn]

In-Depth Technical Guide to the Solubility and Stability of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Abstract